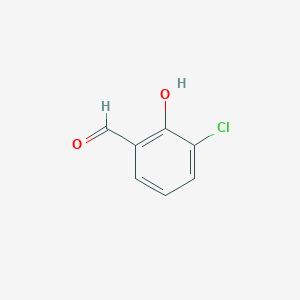
3-Chloro-2-hydroxybenzaldehyde
Cat. No. B016314
Key on ui cas rn:
1927-94-2
M. Wt: 156.56 g/mol
InChI Key: DOHOPUBZLWVZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04156609
Procedure details


A sodium hydroxide solution (266 g, 6.65 mol in 1000 ml water) in a 3000 ml round bottom flask, equipped with a mechanical stirrer, addition funnel (250 ml), and a reflux condenser was warmed to 60° C. o-Chlorophenol (126 g, 0.98 mol) was added, dissolving instantly. Chloroform (262 g, 2.20 mol) was then introduced slowly over a one-hour period. After stirring at 60° C. for an additional two hours, the temperature was raised to 80° C. for sixteen hours. The excess chloroform was then allowed to distill off, the reaction acidified with 6 N sulfuric acid, and the mixture steam distilled. Six liters of distillate were extracted with ether, the ethereal solution dried with MgSO4, the slurry filtered, and the solvent evaporated under reduced pressure. A yellow oil composed of both the desired product and 3-chloro-4-hydroxybenzaldehyde remained. Pouring the oil into 500 ml of vigorously stirred hexane generated a white precipitate of 3-chloro-4-hydroxybenzaldehyde which was filtered off. Yield: 8%. The hexane filtrate was evaporated under reduced pressure yielding an oil which crystallized upon standing at room temperature for 24 hours. The yield of 3-chloro-2-hydroxybenzaldehyde was 8.01 g (5%), m.p. 51°-53° C.




Yield
8%
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[CH:11](Cl)(Cl)Cl>>[Cl:3][C:4]1[C:5]([OH:10])=[C:6]([CH:7]=[CH:8][CH:9]=1)[CH:11]=[O:1] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
126 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
262 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 60° C. for an additional two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolving instantly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was raised to 80° C. for sixteen hours
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
to distill off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the mixture steam distilled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Six liters of distillate were extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the ethereal solution dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the slurry filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Pouring the oil into 500 ml of vigorously stirred hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The hexane filtrate was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
WAIT
|
Type
|
WAIT
|
|
Details
|
upon standing at room temperature for 24 hours
|
|
Duration
|
24 h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(=C(C=O)C=CC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
